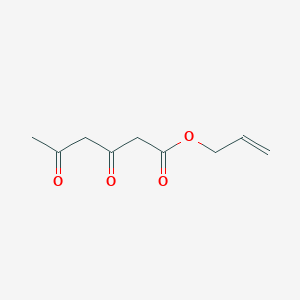
prop-2-enyl 3,5-dioxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-enyl 3,5-dioxohexanoate is an organic compound with a unique structure that includes both an enone and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 3,5-dioxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 3,5-dioxohexanoic acid with prop-2-enol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-enyl 3,5-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amides or ethers.
Aplicaciones Científicas De Investigación
Prop-2-enyl 3,5-dioxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of prop-2-enyl 3,5-dioxohexanoate involves its interaction with specific molecular targets and pathways. The enone group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-enyl hexanoate: Similar ester structure but lacks the enone group.
3,5-Dioxohexanoic acid: Contains the enone group but lacks the ester functionality.
Prop-2-enyl acetate: Contains the ester group but with a simpler acyl component.
Uniqueness
Prop-2-enyl 3,5-dioxohexanoate is unique due to the presence of both enone and ester functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for diverse chemical transformations and interactions in various research and industrial contexts.
Propiedades
Número CAS |
116967-27-2 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
prop-2-enyl 3,5-dioxohexanoate |
InChI |
InChI=1S/C9H12O4/c1-3-4-13-9(12)6-8(11)5-7(2)10/h3H,1,4-6H2,2H3 |
Clave InChI |
UDSBWBQYMUBSPA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)CC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


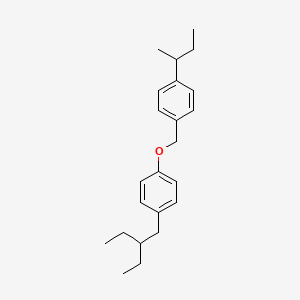


![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)

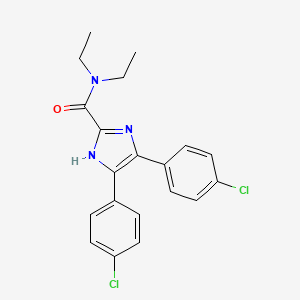
![6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B14290889.png)


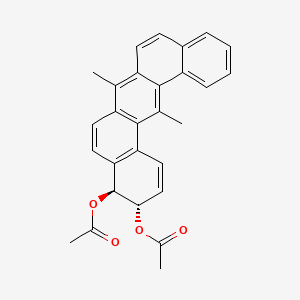
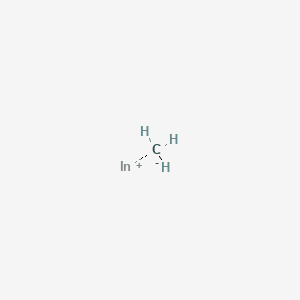

![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
![Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene](/img/structure/B14290919.png)
